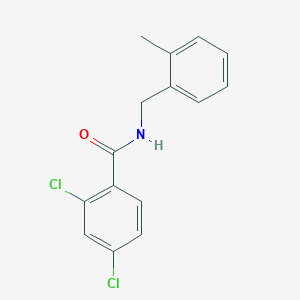![molecular formula C22H15ClINO6S B300505 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300505.png)
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The compound is believed to exert its therapeutic effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. It can also induce apoptosis in cancer cells by activating pro-apoptotic proteins. Additionally, the compound can reduce inflammation by inhibiting the production of inflammatory cytokines. It can also activate AMP-activated protein kinase (AMPK), which is involved in glucose metabolism and can lower blood glucose levels.
Biochemical and Physiological Effects
Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. It can also reduce the production of inflammatory cytokines and inhibit the activity of various enzymes involved in cancer cell growth and proliferation. Additionally, the compound can activate AMPK, which can lower blood glucose levels and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using this compound in lab experiments is its potential therapeutic applications in various diseases. It can also be easily synthesized using standard laboratory equipment and reagents. However, one limitation is the lack of information on its toxicity and potential side effects.
Future Directions
There are several future directions for research on this compound. One direction is to study its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Another direction is to investigate its toxicity and potential side effects in animal models. Additionally, more studies are needed to understand its mechanism of action and potential use in treating other diseases such as diabetes and inflammation.
Synthesis Methods
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis involves the use of reagents such as 2-Iodo-5-methoxy-4-(2-propynyloxy)benzaldehyde, 3-Chloro-1,2-benzodioxole, and Thiazolidine-2,4-dione. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Scientific Research Applications
The compound has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Studies have shown that the compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, the compound has been studied for its potential use in treating diabetes as it can lower blood glucose levels.
properties
Product Name |
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C22H15ClINO6S |
Molecular Weight |
583.8 g/mol |
IUPAC Name |
(5E)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H15ClINO6S/c1-3-4-29-20-15(24)5-12(6-18(20)28-2)7-19-21(26)25(22(27)32-19)10-13-8-16-17(9-14(13)23)31-11-30-16/h1,5-9H,4,10-11H2,2H3/b19-7+ |
InChI Key |
CNTAYJYWVFFPPY-FBCYGCLPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)I)OCC#C |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)I)OCC#C |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)I)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide](/img/structure/B300422.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B300425.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B300427.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300428.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B300430.png)


![N-(4-chlorobenzyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300438.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300440.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300441.png)
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300442.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-pyridinylmethyl)acetamide](/img/structure/B300444.png)
![2-[2-fluoro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B300445.png)
![2-[3-methoxy(methylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B300446.png)